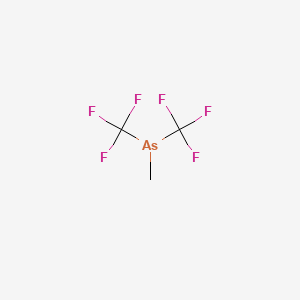
Arsine, methylbis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine, methylbis(trifluoromethyl)- is a chemical compound with the formula C₃H₃AsF₆ It is a derivative of arsine, where two trifluoromethyl groups and one methyl group are attached to the arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsine, methylbis(trifluoromethyl)- typically involves the reaction of trifluoromethylating agents with arsenic-containing precursors. One common method is the reaction of trifluoromethyl iodide with methylarsine in the presence of a catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of arsine, methylbis(trifluoromethyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Arsine, methylbis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds.
Aplicaciones Científicas De Investigación
Arsine, methylbis(trifluoromethyl)- has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of advanced materials.
Mecanismo De Acción
The mechanism of action of arsine, methylbis(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but it is known to induce oxidative stress and disrupt cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Arsine, bis(trifluoromethyl)-: Similar structure but lacks the methyl group.
Arsine, trifluoromethyl-: Contains only one trifluoromethyl group.
Arsine, dimethyl-: Contains two methyl groups instead of trifluoromethyl groups.
Uniqueness
Arsine, methylbis(trifluoromethyl)- is unique due to the presence of both trifluoromethyl and methyl groups, which impart distinct chemical properties. The trifluoromethyl groups enhance its stability and reactivity, while the methyl group provides additional sites for chemical modification.
Propiedades
Número CAS |
431-76-5 |
|---|---|
Fórmula molecular |
C3H3AsF6 |
Peso molecular |
227.97 g/mol |
Nombre IUPAC |
methyl-bis(trifluoromethyl)arsane |
InChI |
InChI=1S/C3H3AsF6/c1-4(2(5,6)7)3(8,9)10/h1H3 |
Clave InChI |
GQOKGMVNJOAKDT-UHFFFAOYSA-N |
SMILES canónico |
C[As](C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


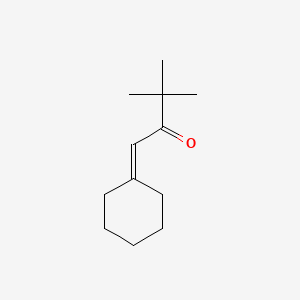
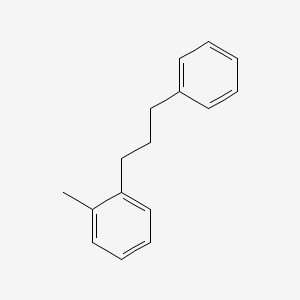
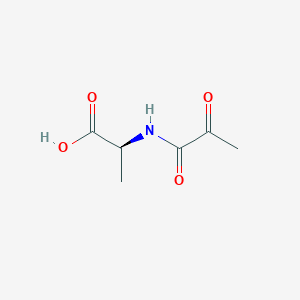
![[4-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B14754430.png)
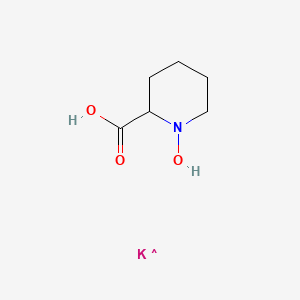
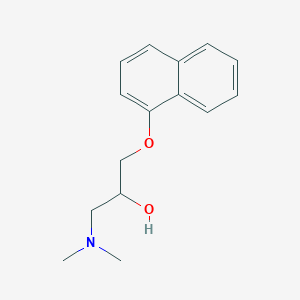

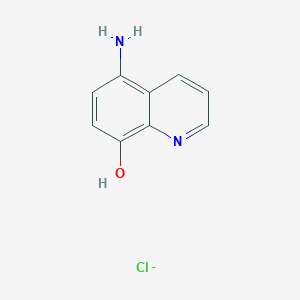

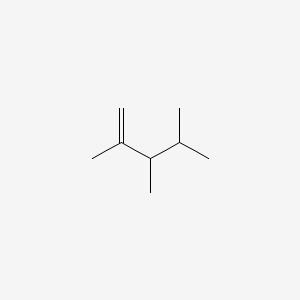
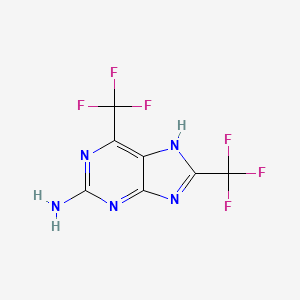
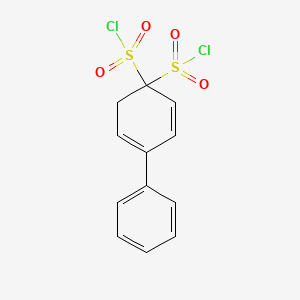
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)

